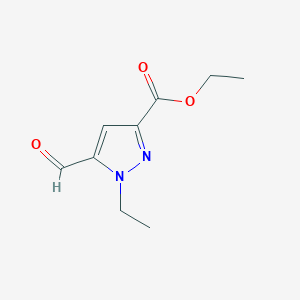

ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

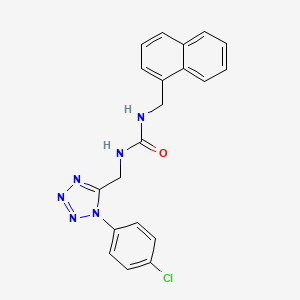

Pyrazole derivatives are an important class of five-membered heterocyclic compounds containing two nitrogen atoms. They play a significant role in various fields such as chemistry, biology, agricultural chemistry, and pharmacology . They have various biological activities, such as antibacterial, antituberculous, anti-inflammatory, antimalarial, anticancer, antiviral, antioxidant activity, and insecticide . Pyrazolecarboxylic acid derivatives have a great potential for applications in metal-organic frameworks .

Molecular Structure Analysis

The molecular structure of a compound can be determined through techniques like X-ray diffraction analysis . Density functional theory (DFT) calculations can also be used to calculate the optimal structure of the molecule .Aplicaciones Científicas De Investigación

Novel Synthesis Processes

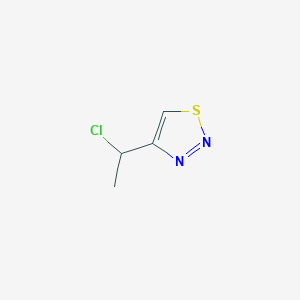

The compound has been involved in the synthesis of novel heterocyclic compounds, highlighting its utility in creating complex molecular structures. For instance, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized through condensation with pyrazole-5-amine derivatives and activated carbonyl groups, showcasing its role in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Similarly, a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates via Vilsmeier–Haack complex reaction provides a pathway for further biological study and substrate modification (Vysokova et al., 2017).

Photochemical and Electrochemical Properties

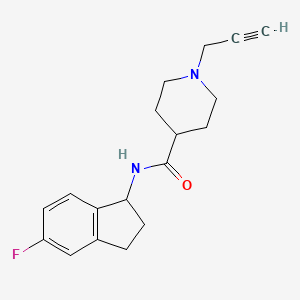

Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate demonstrated thermally reversible photochromism, which could be initiated by light irradiation, indicating potential for developing photoresponsive materials (Yokoyama et al., 2004). Additionally, pyrazole derivatives, including ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, are explored for selective cyclocondensation reactions, further illustrating their versatility in synthetic chemistry (Lebedˈ et al., 2012).

Corrosion Inhibition

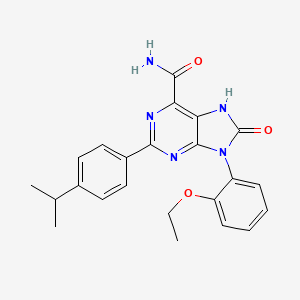

Research on pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, has demonstrated their effectiveness as corrosion inhibitors for mild steel, which is crucial for industrial applications. These studies underline the compound’s potential in creating protective coatings to prevent metal corrosion (Dohare et al., 2017).

Structural and Molecular Studies

Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate's structure and properties were deeply analyzed through synthesis, X-ray diffraction, and DFT studies, offering insights into its molecular characteristics and potential applications in bioactive fields (Zhao & Wang, 2023).

Mecanismo De Acción

Target of Action

Ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds known for their broad-spectrum bioactivity Pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known for their diverse biological activities, which can range from antimicrobial to antiviral effects .

Propiedades

IUPAC Name |

ethyl 1-ethyl-5-formylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-11-7(6-12)5-8(10-11)9(13)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIFQZADUHCTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OCC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2869273.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2869277.png)

![4-(2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2869282.png)

![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2869287.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-chlorophenoxy)acetate](/img/structure/B2869288.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2869292.png)